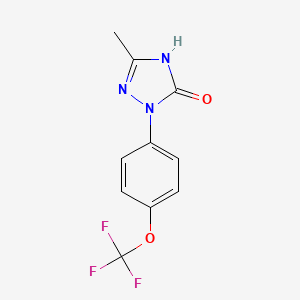

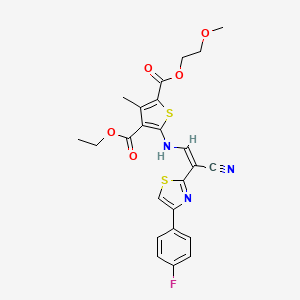

![molecular formula C17H13F3N4O B2373169 N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-52-1](/img/structure/B2373169.png)

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

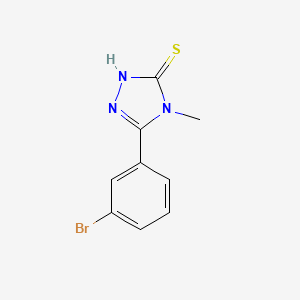

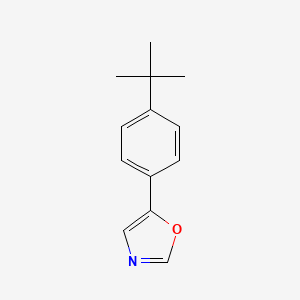

N-trifluoromethyl amines and azoles are synthesized by introducing trifluoromethyl groups, a common strategy to improve the properties of biologically active compounds . The approach involves the N-trifluoromethylation of nitriles followed by a [3+2] cyclization .Chemical Reactions Analysis

N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . The N-trifluoromethylation of nitriles is a key step in the synthesis of these compounds .Scientific Research Applications

Antimicrobial Activity

N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide and its derivatives have been explored for their antimicrobial properties. For example, a study by Holla et al. (2005) synthesized substituted 1,2,3-triazoles from quinoxaline derivatives and screened them for antimicrobial activity (Holla et al., 2005).

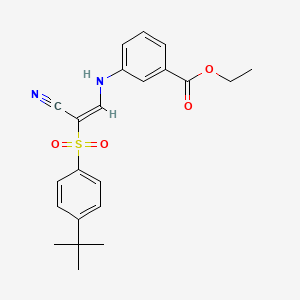

Spectrophotometric and Fluorogenic Sensing

Yang et al. (2015) developed a chemosensor based on a quinoxaline derivative, which showed selectivity and sensitivity towards Al3+ and Cu2+ ions. This indicates potential applications in environmental monitoring and analytical chemistry (Yang et al., 2015).

Neuroprotective Properties

The neuroprotective effects of quinoxaline derivatives have been studied, as seen in research by Sheardown et al. (1990), where a quinoxaline derivative demonstrated protective effects against cerebral ischemia (Sheardown et al., 1990).

Cytotoxic Properties for Cancer Treatment

Korcz et al. (2018) investigated novel quinoline-3-carbaldehyde hydrazones with a triazole or benzotriazole moiety for their in vitro cytotoxicity against human tumor cell lines. This suggests potential applications in developing new anticancer drugs (Korcz et al., 2018).

COX-2 Inhibition and Anti-cancer Activity

Manohar et al. (2018) studied QuinolineAcetohydrazide derivatives as COX-2 inhibitors and anti-cancer agents, indicating the compound's potential in pharmacological applications (Manohar et al., 2018).

Conformational Characterization and Chemical Properties

Research by Munir et al. (2021) focused on the synthesis and structural interpretation of N-acylhydrazones, providing insights into the chemical and conformational properties of these quinoxaline derivatives (Munir et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O/c1-24(23-16(25)11-7-3-2-4-8-11)15-14(17(18,19)20)21-12-9-5-6-10-13(12)22-15/h2-10H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBQDWKUBBNJPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)

![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)

![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)

![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)